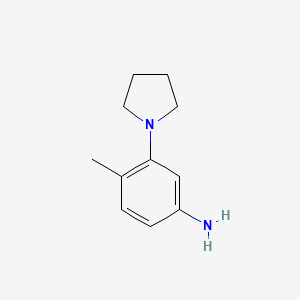

N-cyclopropylpyridin-4-amine

Descripción general

Descripción

N-cyclopropylpyridin-4-amine is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.182. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

Advanced Oxidation Processes (AOPs) are effective for the mineralization and degradation of nitrogen-containing compounds, which are prevalent in various industries and demonstrate resistance to conventional degradation processes. AOPs, including ozonation and Fenton processes, have shown high reactivity towards amines, dyes, and pesticides, highlighting their potential in treating effluents containing nitrogenous hazardous compounds. The degradation efficiency is influenced by factors such as pH, initial concentration, and treatment time. Hybrid methods under optimized conditions have shown synergistic effects, emphasizing the need for tailored solutions for specific effluents (Bhat & Gogate, 2021).

Role of Biogenic Amines in Food Safety and Quality

Biogenic amines, formed by decarboxylation of amino acids, play significant roles in food safety and quality, particularly in fish products. The presence of amines like histamine, cadaverine, and putrescine can indicate spoilage and influence food toxicity. Understanding the relationships between biogenic amines and nitrosamine formation is crucial for ensuring food safety and addressing scombroid poisoning (Bulushi et al., 2009).

Cyclodextrins in Drug Delivery and Chemical Industries

Cyclodextrins, cyclic oligosaccharides, have garnered attention for their ability to form host–guest type inclusion complexes, offering versatile benefits across pharmaceuticals, food, cosmetics, and chemical industries. Their inclusion complexation capabilities enable significant changes in the physical and chemical properties of molecules, presenting commercial interest and potential solutions to scientific challenges (Sharma & Baldi, 2016).

Amine-functionalized Metal–Organic Frameworks for CO2 Capture

Amine-functionalized metal–organic frameworks (MOFs) have emerged as potent materials for CO2 capture due to the strong interaction between CO2 and amino functionalities. These MOFs, prepared via in situ synthesis, post-modification, and physical impregnation methods, exhibit high CO2 sorption capacities at low pressures. Their applications extend to CO2/H2, CO2/CH4, and CO2/N2 separation, demonstrating potential in catalysis (Lin et al., 2016).

Reduction of Toxic Substances in Food by Lactic Acid Bacteria

Lactic acid bacteria (LAB) have been identified as effective agents in reducing toxic substances in food, such as N-nitrosamines, heterocyclic amines, and biogenic amines, through mechanisms including adsorption, degradation, and antioxidant properties. LAB's ability to suppress the growth of amino acid decarboxylase-positive bacteria reduces the accumulation of these harmful compounds, improving food safety (Shao et al., 2021).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclopropylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-7(1)10-8-3-5-9-6-4-8/h3-7H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADOGDWKQXHRKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036598-73-8 | |

| Record name | N-cyclopropylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride](/img/structure/B2544034.png)

![4-propyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2544035.png)

![1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride](/img/structure/B2544036.png)

![N-(1-Cyanocyclohexyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2544037.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2544043.png)

![ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2544045.png)

![Ethyl 4-(2-chlorophenyl)-2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate](/img/structure/B2544051.png)